REACTION_CXSMILES
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[C:1]([NH:4][NH:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([I:13])[CH:8]=1)(=O)[CH3:2]>O=P(Cl)(Cl)Cl>[I:13][C:9]1[CH:8]=[C:7]([C:6]2[O:14][C:1]([CH3:2])=[N:4][N:5]=2)[CH:12]=[CH:11][CH:10]=1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After evaporation of POCl3
|
Type
|
CUSTOM
|
Details
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the mixture is evaporated to dryness again
|
Type
|
CUSTOM
|
Details
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The residue from evaporation
|
Type
|
DISSOLUTION
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Details
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is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with, in succession, 10% NaHCO3 solution, water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C=CC1)C=1OC(=NN1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |